
Boc-a-Propyl-DL-proline
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Overview
Description
Boc-a-Propyl-DL-proline, also known as 2-(tert-butoxycarbonyl)-1-propylpyrrolidine-2-carboxylic acid, is a derivative of proline, an amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the proline ring. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-a-Propyl-DL-proline typically involves the protection of the amino group of proline with a Boc group. This can be achieved by reacting proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Boc-a-Propyl-DL-proline undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine reacts with electrophiles.
Oxidation and Reduction: The proline ring can undergo oxidation and reduction reactions, although these are less common for Boc-protected derivatives.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Various electrophiles in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Deprotection: Free amine derivative of proline.
Substitution: Substituted proline derivatives depending on the electrophile used.
Oxidation and Reduction: Oxidized or reduced forms of the proline ring.
Scientific Research Applications
Peptide Synthesis
Boc-a-Propyl-DL-proline is primarily utilized in the synthesis of peptides. The Boc (tert-butyloxycarbonyl) protecting group is widely employed to protect the amino group during peptide synthesis, allowing for selective reactions at other functional groups. This compound facilitates the formation of proline-containing peptides, which are crucial for various biological activities.
Key Findings:
- High Yield Synthesis : A method for synthesizing Boc-L-proline has shown yields exceeding 90%, making it viable for industrial production. The process involves reacting L-proline with Boc2O under controlled conditions, ensuring high purity and low environmental impact .
- Role in Drug Development : Proline derivatives have been identified as important intermediates in the synthesis of antihypertensive drugs such as captopril and enalapril, highlighting their significance in pharmaceutical applications .
Neuropharmacology
This compound and its derivatives have been investigated for their potential neuropharmacological effects. Research indicates that these compounds can interact with neuroreceptor systems, suggesting possible applications in treating neurological disorders.
Case Studies:
- Stability and Blood-Brain Barrier Penetration : Studies have demonstrated that Boc-protected proline derivatives exhibit enhanced stability against enzymatic degradation and possess the ability to cross the blood-brain barrier (BBB). This property is critical for developing effective central nervous system (CNS) therapeutics .
- Allosteric Modulation : Compounds such as Boc-Pro-5HT and Boc-Pro-DA have shown selective binding to neuroreceptors, indicating their potential as allosteric modulators. These interactions may lead to novel treatments for conditions like depression and anxiety .
Anticancer Research
Recent studies have explored the anticancer properties of compounds derived from this compound. The structural characteristics of proline derivatives make them suitable candidates for developing anticancer agents.
Research Insights:
- Synthesis of Anticancer Compounds : A library of novel compounds derived from natural products has been synthesized using proline scaffolds. These compounds demonstrated significant cytotoxic activity against various cancer cell lines, including lung and breast cancers .
- Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through DNA damage pathways .
Biochemical Applications
This compound's unique structural features enable its use in biochemical research, particularly in studying protein folding and enzyme interactions.
Applications:
- Protein Structure Stabilization : Proline derivatives can stabilize folded structures in proteins, enhancing their biological activity . This application is particularly relevant in designing peptides that mimic natural protein structures.
- Enzyme Interaction Studies : The stability of Boc-protected compounds in biological systems allows researchers to study their interactions with enzymes, providing insights into their potential therapeutic roles .
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Peptide Synthesis | Used as a protecting group in peptide synthesis | High yield synthesis; important for drug development |
Neuropharmacology | Potential interaction with neuroreceptors | Enhanced BBB penetration; allosteric modulation |
Anticancer Research | Development of anticancer agents using proline derivatives | Significant cytotoxicity; apoptosis induction |
Biochemical Applications | Studying protein folding and enzyme interactions | Stabilizes protein structures; useful in enzyme studies |
Mechanism of Action
The mechanism of action of Boc-a-Propyl-DL-proline involves its role as a proline analogue. In biological systems, it can mimic the behavior of proline, influencing protein folding and stability. The Boc group provides steric protection, allowing selective reactions to occur at other functional groups. The compound’s effects are mediated through interactions with enzymes and receptors that recognize proline-containing peptides.
Comparison with Similar Compounds
Boc-Proline: Another Boc-protected proline derivative.
Fmoc-Proline: Proline protected with a fluorenylmethyloxycarbonyl group.
Cbz-Proline: Proline protected with a benzyloxycarbonyl group.
Comparison: Boc-a-Propyl-DL-proline is unique due to the presence of a propyl group, which can influence its steric and electronic properties compared to other Boc-protected proline derivatives. This uniqueness makes it valuable in specific synthetic applications where the propyl group provides additional reactivity or selectivity.
Biological Activity
Overview
Boc-a-Propyl-DL-proline, a derivative of proline, is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group. This compound is notable for its applications in organic synthesis, particularly in peptide chemistry, and its potential biological activities. Understanding its biological activity involves exploring its mechanisms of action, biochemical properties, and the implications of its use in various scientific fields.
This compound functions primarily as a proline analogue. Its mechanism of action includes:
- Allosteric Modulation : It binds to neuroreceptors at sites distinct from the active site, altering receptor conformation and modulating neurotransmission.
- Influence on Neurotransmitter Systems : The compound interacts with GABA (gamma-aminobutyric acid) and acetylcholine neuroreceptor systems, potentially affecting synaptic transmission and neuronal excitability.
- Stability in Biological Environments : It maintains stability for at least 180 minutes in the presence of various enzymes and blood plasma, indicating its potential for therapeutic use.
Synthesis and Reactions
This compound can be synthesized through various methods, often involving the alkylation of proline derivatives. Key reactions include:
- Deprotection : The Boc group can be removed under acidic conditions to yield free amine derivatives.
- Substitution Reactions : The compound can participate in nucleophilic substitutions with electrophiles, facilitating further chemical modifications .
Cellular Effects
Research indicates that proline analogues like this compound may play roles in cellular stress responses. Proline itself is known to help cells cope with osmotic stress and may influence cell signaling pathways related to stress adaptation.
Pharmacological Applications
This compound has been investigated for its potential therapeutic applications:
- Drug Development : Its role as a building block in peptide synthesis positions it as a candidate for developing proline-rich peptides with therapeutic properties, particularly in neuropharmacology.
- Structural Biology : The compound is utilized in studies investigating protein structure due to its ability to mimic natural amino acids while providing unique conformational properties .
Case Studies
- Neuropharmacology : In studies examining the effects of proline derivatives on neurotransmitter systems, this compound was shown to modulate receptor activity effectively, suggesting potential applications in treating neurological disorders.
- Peptide Synthesis : Research demonstrated that this compound serves as an effective precursor in synthesizing peptides that exhibit enhanced stability and bioactivity compared to their natural counterparts .
Table 1: Comparison of Biological Activities of Proline Derivatives
Compound | Mechanism of Action | Stability (min) | Applications |
---|---|---|---|
This compound | Allosteric modulation | 180 | Drug development, peptide synthesis |
Proline | Osmotic stress response | N/A | Cellular metabolism |
α-Methylproline | β-turn conformation promotion | N/A | Structural biology |
Table 2: Key Reactions Involving this compound
Reaction Type | Conditions | Products |
---|---|---|
Deprotection | Acidic conditions | Free amine derivative |
Nucleophilic Substitution | Electrophiles + base | Substituted proline derivatives |
Oxidation | Oxidizing agents | Oxidized forms of proline |
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-1-propylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-5-8-14-9-6-7-13(14,10(15)16)11(17)18-12(2,3)4/h5-9H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOWTMFOLHCVDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC1(C(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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